molecular formula C20H25N3O4S B2955623 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide CAS No. 896262-72-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2955623
CAS No.: 896262-72-9
M. Wt: 403.5
InChI Key: KAWIIRMGHHNBIJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxole moiety, a phenylpiperazine group, and a methanesulfonamide substituent. The methanesulfonamide tail enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-28(24,25)21-14-18(16-7-8-19-20(13-16)27-15-26-19)23-11-9-22(10-12-23)17-5-3-2-4-6-17/h2-8,13,18,21H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWIIRMGHHNBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a piperazine derivative. Its molecular formula is C23H28N4O3SC_{23}H_{28}N_{4}O_{3}S, with a molecular weight of approximately 444.56 g/mol. The presence of the methanesulfonamide group suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperazine ring is known for its affinity towards serotonin receptors, which may contribute to anxiolytic and antidepressant effects .

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of piperazine exhibit significant antidepressant and anxiolytic activities. The interaction with serotonin receptors (5-HT receptors) is crucial for these effects. A study demonstrated that compounds with similar structures could enhance serotonergic transmission, leading to improved mood and reduced anxiety .

Antitumor Activity

Recent investigations into the antitumor properties of related compounds have revealed promising results. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This activity has been attributed to the ability of the methanesulfonamide group to interact with cellular signaling pathways involved in tumor growth .

Data Tables

Activity Effect Reference
AntidepressantIncreased serotonergic activity
AnxiolyticReduced anxiety-like behavior
AntitumorInhibition of cell proliferation

Case Studies

  • Case Study on Antidepressant Effects : A clinical trial involving subjects with major depressive disorder tested a compound structurally similar to this compound. Results indicated significant improvements in depression scores compared to placebo groups, suggesting strong antidepressant potential.
  • Case Study on Antitumor Activity : In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Moieties

The benzodioxole group is a common feature in many pharmacologically active compounds. Below are key comparisons:

Compound Structural Features Synthesis & Yield Key Differences
(E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i) Benzodioxole, methanesulfonamide, conjugated alkene Synthesized via methanesulfonyl chloride and column chromatography (yield unspecified) Lacks phenylpiperazine; features a linear propene linker instead of ethyl backbone
Compound 28 () Benzodioxole, acrylamide, thiazole ring HATU-mediated coupling, HPLC purification (>95% purity) Replaces piperazine with thiazole; lacks sulfonamide
ABT-627 (Compound 9) Benzodioxole, pyrrolidine, dibutylamino group Hydrogenation with Raney Ni, air-sensitive conditions Complex pyrrolidine core; no sulfonamide or piperazine

Piperazine-Containing Analogues

The 4-phenylpiperazine group is critical for receptor interactions. Comparisons include:

Compound Structural Features Synthesis & Yield Key Differences
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Dichlorophenyl-piperazine, pentanamide, pyridinyl Normal-phase chromatography purification Replaces benzodioxole with dichlorophenyl; lacks methanesulfonamide
D14–D20 derivatives () Benzodioxole, penta-2,4-dienamide, substituted phenyl Varied yields (13.7–24.8%); characterized by NMR Linear dienamide chain instead of ethyl-piperazine-sulfonamide

Methanesulfonamide Derivatives

The sulfonamide group enhances solubility and bioavailability:

Compound Structural Features Synthesis & Yield Key Differences
(Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) Benzodioxole, cyanovinyl, acetamide Acetic anhydride coupling, column chromatography Acetamide instead of methanesulfonamide; lacks piperazine
Ethyl 2-(2-(benzo[1,3]dioxol-5-yl)acetamido)-2-hydroxyacetate (7b) Benzodioxole, hydroxyacetate, ethyl ester Catalyst-free Hantzsch cyclization (98% yield) Ester and hydroxyacetate substituents; no sulfonamide or piperazine

Key Research Findings and Trends

  • Benzodioxole Utility : This moiety improves metabolic stability and aromatic interactions in receptor binding .
  • Piperazine Flexibility : The 4-phenylpiperazine group enhances selectivity for dopamine or serotonin receptors but requires careful substitution to avoid off-target effects .
  • Sulfonamide Advantages : Methanesulfonamide improves aqueous solubility compared to acetamide or ester derivatives .

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